molecular formula C14H10Cl2N2O2 B5516728 N-(2-carbamoylphenyl)-2,5-dichlorobenzamide

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide

Cat. No.: B5516728
M. Wt: 309.1 g/mol
InChI Key: JTZZPKULHYEPRG-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide is a dichlorobenzamide derivative supplied for research and development purposes. This compound falls into a class of organic molecules known for their utility in various scientific fields, including materials science and medicinal chemistry as a synthetic intermediate or building block . Similar compounds are typically characterized using advanced techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure and purity . Researchers value these compounds for exploring structure-activity relationships and developing novel chemical entities. As with all chemicals of this nature, proper laboratory practices should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-carbamoylphenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-8-5-6-11(16)10(7-8)14(20)18-12-4-2-1-3-9(12)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZPKULHYEPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

Established Synthetic Routes to N-(2-carbamoylphenyl)-2,5-dichlorobenzamide

The synthesis of this compound typically involves the formation of an amide bond between 2-aminobenzamide (anthranilamide) and a derivative of 2,5-dichlorobenzoic acid. Multi-step approaches are common to prepare the necessary precursors and to control the regioselectivity of the final amide bond formation.

Multi-Step Synthesis Approaches

A common multi-step synthesis commences with the preparation of the acylating agent, 2,5-dichlorobenzoyl chloride. This is typically achieved by treating 2,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-dichlorobenzoyl chloride is a reactive intermediate that is then coupled with 2-aminobenzamide.

Activation of 2,5-dichlorobenzoic acid: 2,5-dichlorobenzoic acid is converted to its more reactive acid chloride derivative.

Amide bond formation: The 2,5-dichlorobenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base to yield this compound.

A representative reaction is the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, which suggests a similar pathway for 2-aminobenzamide researchgate.net. The reaction is typically carried out in an inert solvent, and a base such as pyridine or triethylamine is used to neutralize the hydrochloric acid byproduct.

StepReactantsReagentsProduct
12,5-dichlorobenzoic acidThionyl chloride (SOCl₂)2,5-dichlorobenzoyl chloride
22,5-dichlorobenzoyl chloride, 2-aminobenzamidePyridine or TriethylamineThis compound

Regioselective Synthesis Strategies for Benzamide (B126) Linkages

A key challenge in the synthesis of this compound is achieving regioselectivity. 2-aminobenzamide possesses two nucleophilic nitrogen atoms: one on the aromatic amino group and one on the primary amide (carbamoyl) group. The amino group is generally more nucleophilic and will preferentially react with the electrophilic acyl chloride.

To ensure selective N-acylation at the amino group, the reaction conditions can be controlled. Performing the reaction at low temperatures and with slow addition of the acylating agent can favor the more reactive amino group. The choice of solvent and base can also influence the regioselectivity. Non-polar, aprotic solvents are often preferred. While specific studies on the regioselective acylation of 2-aminobenzamide with 2,5-dichlorobenzoyl chloride are not extensively documented, the principles of nucleophilic acyl substitution reactions support the preferential attack by the more basic and less sterically hindered amino group.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives is crucial for probing the structure-activity relationships (SAR) of this compound. This involves systematic modifications of the phenyl and benzamide moieties.

Introduction of Substituent Variations on Phenyl and Benzamide Moieties

To explore the SAR, a variety of analogs can be synthesized by introducing different substituents on both aromatic rings.

Variations on the Benzamide Moiety:

A library of analogs can be generated by using different substituted benzoyl chlorides in the acylation step. This allows for the investigation of the effects of electronic and steric properties of the substituents on the biological activity. For example, analogs with different halogen substitutions (e.g., dichloro, difluoro, dibromo) or with methoxy, nitro, or alkyl groups can be prepared. The synthesis of various dichlorobenzamide derivatives has been reported, providing a basis for these modifications mdpi.com.

Variations on the Phenyl Moiety:

Analogs with substituents on the 2-carbamoylphenyl ring can be synthesized by starting with appropriately substituted 2-aminobenzamides. Commercially available or synthetically accessible substituted anthranilamides can be used to introduce groups such as halogens, alkyls, or alkoxy groups at various positions on the phenyl ring.

Analog TypeStarting Material VariationExample Substituents
Benzamide Moiety AnalogsSubstituted Benzoyl Chlorides3,5-dichloro, 2,4-dichloro, 3,4-dimethoxy
Phenyl Moiety AnalogsSubstituted 2-aminobenzamides4-chloro-2-aminobenzamide, 5-methyl-2-aminobenzamide

Derivatization Strategies for Enhanced Research Probe Design

For use as research probes, this compound can be derivatized to include reporter groups or photoreactive moieties. These probes are valuable tools for target identification and binding studies.

Common derivatization strategies include:

Introduction of a Biotin Tag: A biotin moiety can be incorporated to facilitate affinity purification of binding partners. This is often achieved by linking biotin to the core molecule via a flexible spacer arm.

Attachment of a Fluorescent Label: Fluorophores such as fluorescein or rhodamine can be attached to enable visualization of the molecule in biological systems.

Incorporation of a Photoreactive Group: Photoreactive groups, such as an azide or a benzophenone, can be introduced to allow for covalent cross-linking to target proteins upon photoactivation nih.gov. This is a powerful technique for identifying direct binding partners.

These derivatizations typically require a functional group on the core scaffold that can be used for conjugation, such as an amino, carboxyl, or hydroxyl group. If not already present in an analog, such a group would need to be introduced through further synthetic modifications.

Optimization of Reaction Conditions and Yields for Academic Synthesis

The optimization of reaction conditions is essential for improving the efficiency and yield of the synthesis of this compound in an academic setting. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time.

Solvent Effects: A range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) can be screened. The solubility of the reactants and the stability of the intermediate species will influence the reaction outcome.

Base Selection: Both organic bases (e.g., triethylamine, pyridine, N,N-diisopropylethylamine) and inorganic bases (e.g., potassium carbonate) can be evaluated. The strength and steric bulk of the base can affect the reaction rate and selectivity.

Temperature and Time: The reaction is typically carried out at room temperature or below to control selectivity. However, for less reactive starting materials, gentle heating may be required. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

A hypothetical optimization table for the amide bond formation step is presented below:

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DCMTriethylamine0 to rt475
2THFTriethylamine0 to rt472
3DMFTriethylamine0 to rt480
4DCMPyridine0 to rt478
5DMFN,N-diisopropylethylamine0 to rt685

Note: The data in this table is illustrative and represents a typical optimization process for amide bond formation.

Efficient amide bond formation can also be achieved using various coupling reagents, especially if starting from the carboxylic acid directly, which can be explored for optimizing the synthesis chemrxiv.orgmdpi.com.

Biological Activities and Mechanistic Investigations of N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

In Vitro Enzyme Inhibition and Modulation Studies

Inhibition of Artemis Endonuclease Activity

Currently, there is no publicly available scientific literature detailing in vitro studies on the direct inhibitory effects of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide on Artemis endonuclease activity. Research on the inhibition of this key DNA repair enzyme has focused on other classes of compounds.

Data on Artemis Endonuclease Inhibition:

Compound Target Enzyme IC50 Notes

Modulation of Histone Deacetylase (HDAC) Function

While the benzamide (B126) chemical scaffold is a known feature in a class of histone deacetylase (HDAC) inhibitors, specific studies investigating the modulatory effects of this compound on HDAC function have not been identified in the available scientific literature. Therefore, its activity profile as an HDAC inhibitor, including its isoform selectivity and potency, remains uncharacterized.

Data on Histone Deacetylase (HDAC) Modulation:

Compound Target Enzyme Class Activity Notes

Effects on Tubulin Polymerization and Colchicine (B1669291) Binding Site Interactions

There are no available research findings that describe the effects of this compound on tubulin polymerization or its potential interactions with the colchicine binding site on tubulin. The capacity of this compound to act as a microtubule-destabilizing agent is currently unknown.

Data on Tubulin Polymerization and Colchicine Binding Site Interactions:

Compound Biological Target Activity Notes

Cholinesterase Inhibition Profiles of Related Carbamate and Benzamide Derivatives

Direct studies on the cholinesterase inhibition profile of this compound are not available. However, research into structurally related halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) has shown that these compounds can exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One study investigated a series of these benzamides and found moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov The inhibition of BChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.gov It was noted that derivatives of 5-halogenosalicylic acids and polyhalogenated anilines were favored for this activity. nih.gov For instance, another study highlighted that derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide were among the more potent inhibitors. nih.gov Another investigation into benzamide and picolinamide (B142947) derivatives found that some compounds exhibited potent AChE inhibitory activity. nih.gov

It is important to emphasize that these findings pertain to structurally related but distinct molecules. The presence of a hydroxyl group at the 2-position of the benzamide core and different substitutions on the N-phenyl ring likely influence the binding and inhibitory activity against cholinesterases.

Cholinesterase Inhibition Data for Related Benzamide Derivatives:

Compound Class Target Enzyme IC50 Range (µM) Notes
Halogenated 2-hydroxy-N-phenylbenzamides Acetylcholinesterase (AChE) 33.1 - 85.8 Data from a study on structurally related compounds. nih.gov
Halogenated 2-hydroxy-N-phenylbenzamides Butyrylcholinesterase (BChE) 53.5 - 228.4 Data from a study on structurally related compounds. nih.gov

Investigation of PARP-1 Inhibitory Activity

The benzamide moiety is a core structural feature of many Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govnih.gov However, a review of the scientific literature did not yield any studies specifically investigating the PARP-1 inhibitory activity of this compound. Therefore, its potential as a PARP-1 inhibitor remains to be determined through direct enzymatic assays.

Data on PARP-1 Inhibitory Activity:

Compound Target Enzyme IC50 Notes

VEGFR-2 Kinase Inhibition Potential

There is no direct evidence in the scientific literature to suggest that this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. However, in a study focused on a different class of compounds, specifically bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, it was observed that an amide derivative with a 2,5-dichloro substitution on the phenyl ring exhibited the most potent VEGFR-2 inhibitory activity within that series, with an IC50 value of 3.7 nM. tandfonline.com This finding highlights that the 2,5-dichloro substitution pattern can be favorable for VEGFR-2 inhibition in certain molecular scaffolds, though it does not provide direct evidence for the activity of this compound itself.

Data on VEGFR-2 Kinase Inhibition Potential:

Compound Target Enzyme IC50 Notes
This compound VEGFR-2 Kinase No data available The VEGFR-2 kinase inhibitory potential of this compound has not been directly studied.

HER2 Kinase Inhibitory Mechanisms

No studies were identified that describe the specific mechanisms by which this compound may inhibit HER2 kinase. There is no available data detailing its binding affinity, mode of interaction (e.g., covalent, reversible), or selectivity profile for HER2 compared to other kinases.

Cellular Level Biological Responses to this compound

Effects on Cell Growth and Proliferation in Research Cell Lines

There is no published data documenting the effects of this compound on the growth and proliferation of research cell lines. Consequently, no data tables of IC₅₀ values or dose-response curves for this specific compound can be generated.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

Research detailing the ability of this compound to induce apoptosis or modulate the cell cycle in cellular models is not available. There are no findings on its effects on apoptotic markers (e.g., caspase activation, PARP cleavage) or its impact on cell cycle phases (e.g., G1, S, G2/M arrest).

Molecular Mechanistic Elucidation

Interactions with DNA Damage Repair Pathways

No studies have been found that investigate the molecular interactions between this compound and components of DNA damage repair pathways. Its potential role in inhibiting or activating proteins involved in DNA repair mechanisms such as homologous recombination or base excision repair has not been described.

Lack of Publicly Available Research Hinders Analysis of this compound's Biological Activities

An extensive review of scientific literature reveals a significant gap in the understanding of the biological effects of the chemical compound this compound. Specifically, there is no publicly available research detailing its impact on V(D)J recombination processes or its potential antioxidant and free radical scavenging activities.

V(D)J recombination is a critical process for the generation of a diverse repertoire of antibodies and T-cell receptors, essential for a functioning adaptive immune system. The potential for any chemical compound to interfere with this process is of significant interest to the fields of immunology and toxicology. However, no studies have been published that investigate the effects of this compound on this complex biological mechanism.

Similarly, the antioxidant properties of chemical compounds are of great interest due to their potential to mitigate cellular damage caused by oxidative stress, which is implicated in a wide range of diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Despite the importance of this area of research, there are no available studies that have assessed the antioxidant activity or the free radical scavenging mechanisms of this compound.

The absence of data on these specific biological activities means that a detailed, evidence-based article on these aspects of this compound cannot be constructed at this time. Further empirical research is required to elucidate the potential biological and mechanistic properties of this compound.

Structure Activity Relationship Sar Investigations of N 2 Carbamoylphenyl 2,5 Dichlorobenzamide and Its Analogs

Elucidating Key Pharmacophoric Features of the N-(2-carbamoylphenyl)-2,5-dichlorobenzamide Scaffold

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the essential structural features can be inferred from the broader class of benzamide-containing compounds. The core scaffold consists of three key components: the 2,5-dichlorinated benzamide (B126) moiety, the amide linker, and the N-(2-carbamoylphenyl) group.

The general pharmacophoric requirements for related bioactive benzamides often include:

An aromatic ring (the benzamide portion) that can engage in hydrophobic and aromatic interactions within a target's binding site.

A hydrogen bond donor/acceptor system, provided by the amide linker, which is crucial for forming key interactions with amino acid residues.

The spatial arrangement of these features is critical for optimal target engagement. The dichlorination pattern and the substitution on the phenyl ring are expected to significantly modulate the electronic and steric properties of the scaffold, thereby influencing its biological activity.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The presence and positioning of halogen atoms on the benzamide ring are critical determinants of biological activity in many classes of compounds. In the case of this compound, the 2,5-dichloro substitution pattern is a key feature.

Halogen atoms, particularly chlorine, are known to influence a molecule's physicochemical properties in several ways:

Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access target sites.

Electronic Effects: As electron-withdrawing groups, chlorine atoms can modulate the acidity of the amide proton and the charge distribution across the aromatic ring, potentially influencing hydrogen bonding and electrostatic interactions with the target.

Steric Hindrance: The size of the chlorine atoms can dictate the preferred conformation of the molecule and influence how it fits into a binding pocket.

Table 1: Inferred Impact of Halogenation on Benzamide Moiety

FeatureInferred Influence on this compound
Increased Lipophilicity May enhance membrane permeability and target accessibility.
Electron-Withdrawing Nature Can modulate the electronic properties of the benzamide ring, potentially affecting target interactions.
Steric Profile The 2,5-substitution pattern likely influences the conformational preferences of the molecule, impacting binding affinity.

The N-(2-carbamoylphenyl) portion of the molecule introduces additional points of interaction that are likely crucial for target engagement. The ortho-carbamoyl group (-CONH2) is a significant feature, providing both hydrogen bond donor and acceptor capabilities.

This moiety can participate in:

Direct Hydrogen Bonding: The amide group can form hydrogen bonds with amino acid residues in the target protein, contributing to the stability of the ligand-protein complex.

Intramolecular Interactions: The ortho positioning of the carbamoyl (B1232498) group may allow for intramolecular hydrogen bonding with the bridging amide linker, which can rigidify the molecule's conformation and present an optimal geometry for binding.

Hydrophilic Interactions: The polar nature of the carbamoyl group can facilitate interactions in more polar regions of a binding site.

The presence of this group is a key differentiator from simpler N-phenylbenzamides and suggests a specific binding mode that leverages these additional interaction points.

For this compound itself, there are no chiral centers, and therefore, it does not exist as enantiomers. However, the introduction of chiral centers through modification of the scaffold would necessitate an investigation into the stereochemical requirements for activity. In many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as enantioselective activity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the two enantiomers of a chiral ligand. Should analogs of this compound with stereocenters be developed, the determination of the absolute configuration of the more active enantiomer would be a critical step in understanding the three-dimensional requirements of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For a series of analogs of this compound, QSAR studies could provide valuable insights for lead optimization. nih.gov

A typical QSAR study would involve:

Data Set Preparation: A series of analogs with varying substituents on both the benzamide and the N-phenyl rings would be synthesized and their biological activities measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological polar surface area.

3D descriptors: Molecular shape, volume, and electronic properties such as electrostatic potentials and frontier molecular orbital energies.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A validated QSAR model for this scaffold could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. researchgate.net While specific QSAR models for this compound are not currently published, the general methodology is well-established and could be readily applied to this class of compounds. nih.gov

Table 2: Potential Descriptors for QSAR Modeling of this compound Analogs

Descriptor TypeExamplesPotential Relevance
Electronic Dipole moment, Partial chargesElectrostatic interactions with the target.
Steric Molecular volume, Surface areaFit within the binding pocket.
Hydrophobic LogP, Molar refractivityMembrane permeability and hydrophobic interactions.
Topological Connectivity indicesOverall molecular shape and branching.

Molecular Interactions and Target Engagement of N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

Identification and Characterization of Putative Molecular Targets

Based on the activity of structurally related compounds, two primary classes of enzymes have been identified as putative molecular targets for N-(2-carbamoylphenyl)-2,5-dichlorobenzamide: histone deacetylases (HDACs) and enzymes involved in the prostaglandin (B15479496) synthesis pathway.

Histone Deacetylases (HDACs): Substituted N-(2-aminophenyl)-benzamides have been identified as a novel class of histone deacetylase inhibitors. nih.gov These compounds have been shown to inhibit human HDAC enzymes, leading to the hyperacetylation of histones within cancer cells. nih.gov This activity is associated with the induction of cell cycle arrest and the selective inhibition of proliferation in various human cancer cell lines, with less effect on normal cells. nih.gov The structural similarity of this compound to these N-(2-aminophenyl)-benzamides suggests that it may also function as an HDAC inhibitor. The 2-carbamoylphenyl group can be hypothesized to mimic the 2-aminophenyl moiety in its interaction with the HDAC active site.

Prostaglandin E2 (PGE2) Synthesis Pathway: Research on N-phenylcarbamothioylbenzamides has demonstrated their potential to act as anti-inflammatory agents by inhibiting the synthesis of prostaglandin E2 (PGE2). nih.gov Certain derivatives in this class have shown significant anti-inflammatory activity and potent inhibition of PGE2 synthesis. nih.gov Given the structural parallels, it is plausible that this compound could engage with enzymes in the cyclooxygenase (COX) pathway, which are responsible for the production of prostaglandins.

Table 1: Putative Molecular Targets and Related Research Findings
Putative Target ClassSpecific Enzyme FamilySupporting Evidence from Analogous CompoundsPotential Effect
Epigenetic RegulatorsHistone Deacetylases (HDACs)N-(2-aminophenyl)-benzamides inhibit human HDAC enzymes. nih.govInhibition of cancer cell proliferation and cell cycle arrest. nih.gov
Inflammatory Pathway EnzymesCyclooxygenases (COX)N-phenylcarbamothioylbenzamides inhibit prostaglandin E2 synthesis. nih.govAnti-inflammatory activity. nih.gov

Protein-Ligand Binding Dynamics and Specificity

The binding dynamics and specificity of this compound with its putative targets are dictated by its chemical structure.

For HDAC inhibition , the interaction is likely to involve the insertion of a part of the molecule into the active site channel of the enzyme. In known HDAC inhibitors, a zinc-binding group is crucial for chelating the zinc ion in the catalytic site. While the carbamoyl (B1232498) group in this compound is not a classical zinc-binding group like a hydroxamic acid, it could potentially coordinate with the zinc ion or form key hydrogen bonds within the active site. The dichlorinated benzamide (B126) portion would likely occupy the hydrophobic regions of the binding pocket, contributing to the affinity and specificity of the interaction.

In the context of PGE2 synthesis inhibition , the compound would need to bind to the active site of a cyclooxygenase enzyme. The specificity for COX-1 versus COX-2 would be determined by how the molecule fits into the respective active sites. The dichlorophenyl group would likely engage with hydrophobic pockets within the enzyme, while the carbamoylphenyl moiety could form hydrogen bonds with key amino acid residues.

Intermolecular Forces Governing Compound-Target Recognition

The recognition and binding of this compound to its molecular targets are governed by a combination of intermolecular forces.

Hydrogen Bonding: The amide and carbamoyl groups are key functional groups capable of forming hydrogen bonds. The N-H donors and C=O acceptors in these groups can interact with the amino acid side chains and backbone atoms of the target protein. These hydrogen bonds are critical for orienting the ligand within the binding site and contribute significantly to the binding affinity.

Table 2: Key Functional Groups and Their Potential Intermolecular Interactions
Functional GroupPotential Intermolecular ForcesRole in Target Recognition
Dichlorophenyl RingHydrophobic Interactions, Van der Waals ForcesAnchoring in hydrophobic pockets of the binding site.
Amide LinkageHydrogen Bonding (Donor and Acceptor)Directional interactions for proper orientation and affinity.
Carbamoylphenyl GroupHydrogen Bonding, Pi-stackingSpecific interactions with key residues in the active site.

Computational and Theoretical Chemistry Studies on N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

Molecular Docking Simulations for Binding Site Prediction and Ligand Pose Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a force field.

For N-(2-carbamoylphenyl)-2,5-dichlorobenzamide, molecular docking simulations would be employed to identify potential biological targets and to understand its binding mechanism at a molecular level. The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The results are typically presented with a docking score, indicating the binding affinity, and a visual representation of the binding pose.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamic behavior of the ligand in the binding pocket and assess the stability of the interactions predicted by molecular docking.

An MD simulation for this compound bound to a target protein would involve calculating the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. Furthermore, analysis of the simulation trajectory can provide insights into the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It can be used to predict a variety of properties, including molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. For this compound, DFT calculations would provide insights into its optimized geometry, bond lengths, and bond angles. It could also be used to predict its spectroscopic signatures, which can aid in its experimental characterization.

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive. This analysis would help in understanding the electronic transitions and the charge transfer properties within this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the regions of a molecule that are rich or poor in electrons. Red-colored regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate a positive electrostatic potential and are susceptible to nucleophilic attack. An MEP map of this compound would reveal its reactive sites and help in understanding its intermolecular interactions.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to analyze charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. Natural Population Analysis (NPA) is used to calculate the atomic charges, providing a more accurate representation of the charge distribution than other methods like Mulliken population analysis. For this compound, NBO and NPA would offer a deeper understanding of its electronic delocalization and the distribution of charge among its atoms.

Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Carbamoylphenyl 2,5 Dichlorobenzamide in Research

Spectroscopic Analysis (FTIR, NMR, UV-Vis) for Structural Elucidation of Research Samples

Spectroscopic methods are indispensable for probing the molecular structure of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide. Each technique provides unique and complementary information, allowing for a detailed structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. Key vibrational modes would include the N-H stretching of the primary and secondary amide groups, the sharp and intense C=O stretching of both amide carbonyls, and C-H and C=C stretching from the aromatic rings. specac.comlibretexts.org The presence of C-Cl bonds would also give rise to signals in the fingerprint region.

Illustrative FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400-3200 N-H Stretch Amide (NH and NH₂) Medium-Strong, Broad
3100-3000 C-H Stretch Aromatic Medium-Weak
1680-1640 C=O Stretch Amide (Carbonyl) Strong, Sharp
1600-1450 C=C Stretch Aromatic Ring Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). niscpr.res.in The protons of the primary amide (-CONH₂) and the secondary amide (-NH-) would appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. rsc.org

¹³C NMR: The carbon NMR spectrum would show separate resonances for each unique carbon atom. The carbonyl carbons of the two amide groups would be the most deshielded, appearing at the low-field end of the spectrum (δ 160-170 ppm). nih.gov The aromatic carbons would generate a cluster of signals in the δ 120-140 ppm range, with the carbons directly bonded to chlorine atoms showing characteristic shifts. journals.co.zaresearchgate.net

Hypothetical NMR Data (in DMSO-d₆) for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm) Assignment
10.5 (broad s, 1H) -CONH - 168.5 Amide C =O
8.5-7.2 (m, 7H) Aromatic H 166.0 Amide C =O
7.8 (broad s, 1H) -CONH 140.0 - 120.0 Aromatic C

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π→π* transitions within the benzene rings and n→π* transitions associated with the carbonyl groups of the amide functions. cdnsciencepub.comresearchgate.net The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic rings. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination and Conformational Analysis

X-ray diffraction on a single crystal is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org This method yields precise data on bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular structure.

For this compound, an XRD analysis would reveal the precise conformation of the molecule, including the dihedral angle between the two aromatic rings. mdpi.com Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amide N-H and C=O groups. These interactions are crucial for understanding the supramolecular architecture of the compound in the solid state. nih.govnih.gov

Illustrative Crystal Data for this compound

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell.
a (Å) 10.5 Unit cell dimension along the a-axis.
b (Å) 8.2 Unit cell dimension along the b-axis.
c (Å) 14.7 Unit cell dimension along the c-axis.
β (°) 95.5 The angle of the unit cell.
V (ų) 1280 Volume of the unit cell.

Chromatographic Methods (e.g., Supercritical Fluid Chromatography for Purity Assessment)

While the prompt mentions enantiomeric excess determination, this compound is an achiral molecule. However, chromatographic techniques are vital for assessing its purity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for the analysis and purification of small molecules. chromatographyonline.comwindows.net

SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase, often with a small amount of an organic modifier like methanol. americanpharmaceuticalreview.com This technique offers several advantages, including faster analysis times, reduced consumption of organic solvents, and unique selectivity. chromatographytoday.com For this compound, an achiral SFC method would be developed to separate the target compound from any starting materials, by-products, or synthetic intermediates. The method's parameters, including the stationary phase, modifier, back pressure, and temperature, would be optimized to achieve high resolution and efficient separation. researchgate.net

Typical Parameters for Achiral SFC Analysis

Parameter Condition Purpose
Column Silica, Diol, or other polar stationary phase Provides the separation medium.
Mobile Phase Supercritical CO₂ with Methanol modifier Elutes the compound through the column.
Flow Rate 2-4 mL/min Controls the speed of the analysis.
Back Pressure 100-150 bar Maintains the CO₂ in a supercritical state.
Temperature 30-40 °C Affects selectivity and fluid properties.

| Detection | UV, Mass Spectrometry (MS) | Detects the compound as it elutes. |

Preclinical Efficacy Studies and Model System Investigations of N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

Evaluation in In Vitro Cellular Models (e.g., Cancer Cell Lines) for Biological Activity

A comprehensive search of scientific literature did not yield any studies that have investigated the biological activity of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide in in vitro cellular models. Consequently, there is no available data on its effects on cancer cell lines or other cellular systems. Research into the cytotoxic, anti-proliferative, or other potential biological effects of this specific compound has not been published in the accessible scientific domain.

Efficacy Assessment in Non-Human Organismal Models

There is a lack of published research on the in vivo efficacy of this compound in any non-human organismal models. The following subsections detail the absence of findings in specific model systems.

No studies were found that have evaluated the anticancer activity of this compound in murine tumor models. As a result, there is no information regarding its potential therapeutic effects, tumor growth inhibition, or survival benefits in animal models of cancer.

The biological effects of this compound have not been investigated in the model organism Caenorhabditis elegans. Therefore, no data is available concerning its impact on the nematode's development, lifespan, or any potential mitigation strategies for toxicity.

Comparative Analysis with Research Tool Compounds and Known Biological Modulators

Due to the absence of primary research on the biological activity of this compound, no comparative analyses with established research tool compounds or known biological modulators have been performed. Such studies are contingent on initial findings from in vitro or in vivo efficacy assessments, which are not currently available.

Future Research Directions for N 2 Carbamoylphenyl 2,5 Dichlorobenzamide

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The benzamide (B126) class of compounds is known for a wide array of biological activities, including anthelmintic, antihistaminic, antifungal, and antibacterial properties. orientjchem.org Related dichlorobenzamide derivatives have also shown potential antitumoral and anticonvulsive activities. researchgate.net A crucial future direction is the comprehensive screening of N-(2-carbamoylphenyl)-2,5-dichlorobenzamide for a broad range of therapeutic indications.

Initial mechanistic studies on analogous compounds have pointed towards interference with mitochondrial functions and inhibition of specific enzymes. nih.gov Future research should aim to elucidate the precise mechanism of action of this compound. This could involve targeted assays against known drug targets, such as kinases, proteases, and metabolic enzymes. Understanding the molecular interactions will be paramount in identifying and validating novel therapeutic uses. For instance, if the compound is found to inhibit a key enzyme in a particular disease pathway, this would open up a direct line of investigation for that indication.

Development of Advanced Synthetic Methodologies for Analogs

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies for its analogs is essential. Existing methods for synthesizing benzamide derivatives, such as the reaction of benzoyl chlorides with arylamines, provide a solid foundation. researchgate.net Future work should focus on creating a diverse library of analogs by modifying both the dichlorobenzoyl and the aminobenzamide portions of the molecule.

Advanced synthetic strategies could include combinatorial chemistry approaches to rapidly generate a large number of derivatives. Furthermore, the incorporation of different functional groups and heterocyclic moieties could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of related sulfamoylbenzamide and pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides demonstrates the feasibility of creating complex analogs with potential therapeutic benefits. nih.govmdpi.com

Integrated Computational and Experimental Approaches for Drug Discovery and Optimization

The integration of computational and experimental methods offers a powerful paradigm for accelerating the drug discovery and optimization process for this compound. Computational techniques such as molecular docking and density functional theory (DFT) calculations have been successfully applied to predict the biological activities and physicochemical properties of similar benzamide compounds. orientjchem.orgresearchgate.net

Future research should leverage these in silico tools to design and screen virtual libraries of this compound analogs before their chemical synthesis. This approach can help prioritize compounds with the highest predicted affinity for a particular biological target, thereby saving time and resources. The computational predictions should then be validated through experimental testing, creating a feedback loop for refining the computational models and guiding the design of subsequent generations of compounds. Such an integrated approach has proven effective for other chemical series, such as benzotriazinone carboxamides. mdpi.com

Investigation of Related Chemical Scaffolds and Hybrid Molecules

Exploring the chemical space around this compound by investigating related chemical scaffolds and creating hybrid molecules is a promising avenue for future research. The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, could be employed to design novel analogs. nih.gov For instance, the benzamide core could be replaced with other scaffolds known to possess biological activity, such as 2-thiohydantoins or thiazoles. researchgate.netmdpi.com

Furthermore, the synthesis of hybrid molecules that combine the structural features of this compound with other pharmacophores could lead to compounds with dual or synergistic modes of action. This approach has the potential to yield novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Methodological Advancements in Characterization and Biological Assay Systems

To support the exploration of this compound and its analogs, advancements in analytical characterization and biological assay systems are necessary. While standard techniques such as NMR, IR, and X-ray crystallography are essential for structural elucidation, the development of more sensitive and high-throughput analytical methods will be beneficial for the rapid characterization of large numbers of compounds. researchgate.net

In parallel, there is a need for the development of robust and high-throughput biological screening assays to evaluate the therapeutic potential of the synthesized compounds. These assays should be designed to be specific for the biological targets of interest and should be amenable to automation. The development of cell-based assays and more complex disease models will be crucial for translating in vitro findings into more physiologically relevant contexts.

Q & A

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism) and Ames test parameters. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Data Contradiction Analysis

Q. Conflicting reports on IC₅₀ values in neuroprotection assays: How to troubleshoot?

  • Methodological Answer : Cross-validate results by standardizing cell passage number (e.g., <20 passages) and serum concentration (e.g., 10% FBS). Confirm compound stability in DMSO via LC-MS and avoid freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.